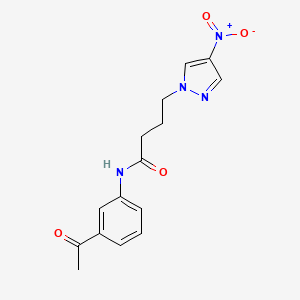
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide
Vue d'ensemble
Description
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound used in scientific research. It is also known as CFM-2FA and is used in various studies related to cancer and inflammation.
Mécanisme D'action
The mechanism of action of CFM-2FA involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. CFM-2FA has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. CFM-2FA also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CFM-2FA has been found to have various biochemical and physiological effects. In cancer cells, CFM-2FA induces apoptosis by activating caspase-3 and caspase-9. CFM-2FA also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. In addition, CFM-2FA has been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CFM-2FA is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for cancer research. CFM-2FA also has anti-inflammatory properties, which makes it useful in studies related to inflammation. However, one of the limitations of CFM-2FA is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for CFM-2FA research. One potential direction is the development of CFM-2FA derivatives that have improved solubility in water. Another direction is the investigation of CFM-2FA in combination with other cancer drugs to determine its potential as a combination therapy. Additionally, further studies are needed to determine the potential of CFM-2FA in treating other diseases, such as autoimmune disorders.
Applications De Recherche Scientifique
CFM-2FA has been used in various scientific research studies. One of the primary applications of CFM-2FA is in cancer research. Studies have shown that CFM-2FA inhibits the growth of cancer cells and induces apoptosis, which is the programmed cell death of cancer cells. CFM-2FA has also been found to have anti-inflammatory properties and has been used in studies related to inflammation.
Propriétés
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c1-22-14-7-10(8-20)6-11(17)16(14)23-9-15(21)19-13-5-3-2-4-12(13)18/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPTYNATPOXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-bromophenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B3605539.png)

![5-cyclopropyl-7-(difluoromethyl)-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605556.png)
![dimethyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]terephthalate](/img/structure/B3605557.png)
![3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605561.png)


![8-[(1H-benzimidazol-2-ylmethyl)thio]-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3605581.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B3605630.png)
![N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide](/img/structure/B3605638.png)

![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3605649.png)